molecular formula C13H16ClN3O2 B8176190 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride

Cat. No.: B8176190
M. Wt: 281.74 g/mol
InChI Key: QKXWCVZNYDQGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a spirocyclic hydantoin derivative characterized by a phenyl substituent at the 1-position of the triazaspiro core. Its hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo studies. The compound’s molecular formula is inferred as C₁₂H₁₃ClN₃O₂ (based on analogs in ), with a molecular weight of approximately 272.71 g/mol.

Properties

IUPAC Name

1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2.ClH/c17-11-13(6-8-14-9-7-13)16(12(18)15-11)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXWCVZNYDQGEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NC(=O)N2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Benzyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane

The foundational intermediate for this route involves the preparation of a benzyl-protected spirocyclic precursor. As detailed in US Patent 3,839,342, 8-benzyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane is synthesized via cyclization of a carbamate intermediate under basic conditions. Key reagents include sodium hydride or sodium dispersion in paraffin, which facilitate deprotonation and subsequent nucleophilic attack on dimethylcarbamoyl chloride. The reaction is conducted in benzene or toluene under reflux for 18–24 hours, yielding the protected intermediate in approximately 57% purity after crystallization from ethanol.

Hydrogenolysis and Alkylation

The benzyl group is removed via hydrogenolysis using palladium on carbon or Raney nickel in ethanol under pressurized hydrogen (55 psi) for 21 hours. This step generates the debenzylated intermediate, 4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane, which is then alkylated at the 8-position. For example, reaction with 2-(3-chloropropyl)-2-(4-fluorophenyl)dioxolane in the presence of sodium carbonate and potassium iodide in 4-methyl-2-pentanone at reflux for 42 hours introduces the desired side chain. Final purification via sequential crystallization from isopropanol, methylcyclohexane, and hexane yields the alkylated product with a melting point of 157–158°C.

Multi-Step Synthesis via Urea and Diethyl Oxalate

Primary Reaction: Formation of the Hydantoin Core

An alternative route, disclosed in CN Patent 110,818,712A, employs urea, diethyl oxalate, and ammonium carbonate in a three-step sequence. The primary reaction involves condensing urea and diethyl oxalate in the presence of sodium and ammonium carbonate to form a hydantoin derivative. Optimal molar ratios for diethyl oxalate, urea, and sodium are 1:1.2:2, with reaction completion achieved under ambient conditions.

Secondary Reaction: Acidic Hydrolysis

The intermediate is treated with concentrated hydrochloric acid to hydrolyze ester groups and generate a reactive carbonyl species. This step is critical for subsequent spirocyclization, as it activates the substrate for nucleophilic attack by 2-(ethylamino)acetaldehyde.

Intermediate Reaction: Spirocyclization

The hydrolyzed product is reacted with 2-(ethylamino)acetaldehyde and potassium ferricyanide under mild conditions (room temperature, 24 hours) to induce spirocyclization. The crude product is concentrated via rotary evaporation and purified through successive crystallizations, achieving a yield of 91.95% and purity exceeding 99.7%.

Hydrochloride Salt Formation

While neither patent explicitly details the preparation of the hydrochloride salt, standard protocols for converting tertiary amines to their hydrochloride forms apply. The free base, dissolved in an anhydrous solvent such as diethyl ether or dichloromethane, is treated with hydrogen chloride gas or aqueous HCl. The resulting precipitate is filtered, washed with cold solvent, and dried under vacuum. Characterization via melting point analysis, infrared spectroscopy, and elemental analysis confirms salt formation.

Comparative Analysis of Synthetic Routes

Parameter Two-Step Carbamoylation Multi-Step Urea Route
Starting Materials 8-Benzyl-4-oxo intermediateUrea, diethyl oxalate
Reaction Steps 23
Key Reagents Dimethylcarbamoyl chloridePotassium ferricyanide
Yield 57–92%91.95%
Purity >99% (after crystallization)99.756%
Purification Methods CrystallizationRotary evaporation, washing

Optimization Challenges and Solutions

Hydrogenolysis Efficiency

The US patent method reports variable yields during hydrogenolysis, attributed to catalyst poisoning or incomplete benzyl group removal. Substituting palladium on carbon with platinum oxide or optimizing hydrogen pressure (e.g., 60–70 psi) may enhance reproducibility.

Byproduct Formation in Spirocyclization

The CN patent route notes minor byproducts during spirocyclization, mitigated by precise stoichiometric control of 2-(ethylamino)acetaldehyde and potassium ferricyanide. Reducing reaction time to 18 hours or employing low-temperature conditions (0–5°C) further suppresses side reactions.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions are often derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and potential therapeutic applications .

Scientific Research Applications

Structural Characteristics

The compound features a spirocyclic structure that contributes to its pharmacological properties. The triazine moiety is particularly noteworthy as it is known to enhance biological activity through interactions with various biological targets.

Pharmacological Research

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has been explored for its potential therapeutic applications, particularly in the fields of:

  • Anticancer Activity : Studies have indicated that compounds with similar structural frameworks exhibit cytotoxic effects against various cancer cell lines. The triazine ring may play a critical role in this activity by interacting with DNA or other cellular components.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against a range of bacterial and fungal pathogens.

Chemical Synthesis and Development

The synthesis of this compound involves multi-step reactions that can be optimized for higher yields and purity. Researchers are focused on developing more efficient synthetic routes that can facilitate the production of this compound for further study.

Biochemical Studies

Research into the biochemical pathways influenced by this compound is ongoing. Its interactions at the molecular level could lead to insights into:

  • Enzyme Inhibition : Investigations are being conducted to determine if the compound acts as an inhibitor for specific enzymes involved in disease processes.
  • Signal Transduction : Understanding how this compound affects cellular signaling pathways may reveal new therapeutic targets.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL.

Mechanism of Action

The compound exerts its effects primarily through its interaction with delta opioid receptors. It acts as a selective agonist, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, leading to potential therapeutic effects such as pain relief and modulation of neurological functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of 1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride are best understood through comparison with structurally related compounds. Below is a detailed analysis:

Key Observations:

Substituent Effects :

  • The phenyl group at the 1-position (in the target compound) is associated with antiparasitic activity, likely due to enhanced hydrophobic interactions with target proteins .
  • Benzyl substituents (e.g., TRI-BE) shift activity toward anticancer applications, possibly due to improved membrane permeability .
  • Chlorinated analogs (e.g., CWHM-123) exhibit potent antimalarial activity, with IC₅₀ values in the sub-micromolar range, highlighting the role of halogens in boosting potency .

Salt Forms :

  • Hydrochloride salts (e.g., target compound, 1-methyl analog) improve aqueous solubility, facilitating pharmacological testing .

Therapeutic Diversity :

  • Modifications to the triazaspiro core enable targeting of diverse pathways: antiparasitic (1-phenyl), anticancer (8-benzyl), and neurological (5-HT2C antagonism in RS102221) .

Notes:

  • The target compound’s synthesis may involve intermediates like 1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride, as seen in , followed by phenyl group introduction .

Biological Activity

1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound belonging to the class of spirohydantoins, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H15N3O2C_{13}H_{15}N_{3}O_{2} with a molecular weight of approximately 245.277 g/mol. The compound exhibits a density of about 1.3 g/cm³ and has been characterized for its structural and chemical properties in various studies .

Research indicates that compounds within the triazaspiro series act as inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a significant role in erythropoiesis (the production of red blood cells). The inhibition of PHDs leads to an increase in erythropoietin (EPO) levels, which can be beneficial in treating anemia .

Biological Activities

This compound has shown several promising biological activities:

  • Erythropoiesis Stimulation : As a PHD inhibitor, it promotes EPO production, potentially aiding in anemia treatment .
  • Cardiovascular Protection : Recent studies have suggested that derivatives of this compound may target mitochondrial permeability transition pores (mPTP), which are implicated in myocardial cell death during ischemic conditions .
  • Neuropharmacological Effects : Some derivatives have been explored for their potential as anxiolytics and antidepressants due to their structural similarities with known psychoactive compounds .

Research Findings and Case Studies

A variety of studies have examined the pharmacological effects and safety profiles of this compound:

Table 1: Summary of Biological Activities

ActivityEffectReference
EPO UpregulationIncreased red blood cell production
mPTP InhibitionCardioprotection during ischemia
Anxiolytic PotentialReduced anxiety-like behaviors
Hepatotoxicity MitigationReduced ALT enzyme levels

Case Study: EPO Regulation

In a preclinical study involving animal models, spirohydantoins demonstrated significant upregulation of EPO levels after administration. This effect was linked to improved hematological parameters and suggests potential for clinical applications in anemia management .

Case Study: Cardioprotection

A pharmacological investigation into the role of mPTP inhibitors based on the triazaspiro scaffold revealed that these compounds could significantly reduce myocardial injury following reperfusion injury in rat models. This was attributed to their ability to stabilize mitochondrial function during ischemic events .

Safety and Toxicology

While the therapeutic potential is significant, safety profiles must be carefully evaluated. Studies indicate that modifications to the chemical structure can mitigate hepatotoxic effects commonly associated with similar compounds. For instance, systematic introduction of acidic functionalities has been shown to reduce liver enzyme elevations in preclinical assessments .

Q & A

Q. Table 1: SAR of Anticonvulsant Derivatives

CompoundSubstituentMES ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)
244-Fluorophenylsulfonyl1245
273,4-Dimethylbenzamide25>100
342-Naphthoyl1860
Phenytoin835
Data from MES and rotarod tests

Q. Table 2: Synthesis Yields and Conditions

IntermediateReaction ConditionsYield (%)Purity (HPLC)
Boc-protected spiropiperidineHCl/dioxane, 25°C, 4 h75>98
Ethyl-substituted derivativeNaH/DMF, ethyl iodide, 60°C66>90
Adapted from antimalarial agent synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.